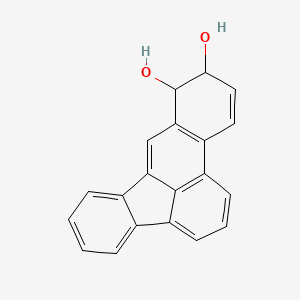
Benzo(B)fluoranthene-9,10-dihydrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.
Chemical Reactions Analysis
Types of Reactions
Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Benzo[b]fluoranthene (B[b]F) and its dihydrodiol metabolites, including benzo[b]fluoranthene-9,10-dihydrodiol (B[b]F-9,10-diol), have been evaluated for their tumorigenic activity and metabolic pathways in various scientific research applications . Research has been conducted on the tumor-initiating activity of B[b]F and its derivatives on mouse skin, as well as their tumorigenic activity in newborn mice . These studies provide insights into the carcinogenic potential and mechanisms of action of these compounds.
Tumorigenesis Studies
- Mouse Skin-Painting Assays: B[b]F has been tested for complete carcinogenic and initiating activity in mouse skin-painting assays . In one study, groups of female Swiss mice were treated with solutions of B[b]F in acetone, resulting in dose-dependent increases in papilloma and carcinoma development .
- Tumorigenic Activity in Newborn Mice: Benzo[j]fluoranthene (B[j]F), along with its trans-4,5-dihydro-4,5-dihydroxy-B[j]F and trans-9,10-dihydro-9,10-dihydroxy-B[j]F metabolites, were evaluated for tumorigenic activity in newborn CD1 mice . The dihydrodiols were administered at different doses, and the incidence of pulmonary tumors was assessed. Trans-4,5-dihydro-4,5-dihydroxy-B[j]F was found to be more potent than trans-9,10-dihydro-9,10-dihydroxy-B[j]F in inducing pulmonary tumors in both female and male mice .
- Initiating Activity on Mouse Skin: Among the parent hydrocarbons tested, B[b]F was the most potent tumor initiator, exhibiting greater activity than benzo[j]fluoranthene (B[j]F) but less than benzo[a]pyrene . B[k]F also demonstrated tumor-initiating activity, despite its lack of complete carcinogenic activity on mouse skin . B[b]F-9,10-diol, which can form a bay region dihydrodiol epoxide, showed similar activity to B[b]F .
Metabolic Studies
- Metabolite Identification: Studies on the metabolism of benzo[b]fluoranthene using rat liver 9000 × g supernatant identified several metabolites, including 5- and 6-hydroxybenzo[b]-fluoranthene and 4- or 7-hydroxybenzo[b]fluoranthene . The primary dihydrodiol metabolite formed was trans-11,12-dihydro-11,12-dihydroxybenzo[b]-fluoranthene .
- Bay Region Dihydrodiol Epoxides: The study by suggests that the formation of bay region dihydrodiol epoxides may not be the primary activation mechanism in benzofluoranthene tumorigenesis.
Data Tables
Table 1: Tumorigenic Activity of Benzo[j]fluoranthene and its Dihydrodiols in Newborn CD1 Mice
| Compound | Dose (µmol/mouse) | Pulmonary Tumor Incidence (Female) | Pulmonary Tumor Incidence (Male) | Average Tumors/Mouse (Female) | Average Tumors/Mouse (Male) |
|---|---|---|---|---|---|
| Benzo[j]fluoranthene (B[j]F) | 1.10 | Not specified | Not specified | Not specified | Not specified |
| trans-4,5-dihydro-4,5-dihydroxy-B[j]F | 1.10 | 90-92% | 90-92% | 3.6 | 4.2 |
| trans-9,10-dihydro-9,10-dihydroxy-B[j]F | 1.10 | 44% | 64% | 0.8 | 1.0 |
Mechanism of Action
The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.
Comparison with Similar Compounds
Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:
Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.
Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.
Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.
Properties
CAS No. |
130221-15-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |
InChI Key |
YLNWBCYXHFQMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















